molecular formula C9H7F3O B051141 2-[2-(Trifluoromethyl)phenyl]oxirane CAS No. 111991-15-2

2-[2-(Trifluoromethyl)phenyl]oxirane

Cat. No.: B051141
CAS No.: 111991-15-2
M. Wt: 188.15 g/mol
InChI Key: OHLNNWAJIJAXDX-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]oxirane (CAS 111991-15-2) is a high-purity epoxide intermediate of significant interest in advanced chemical synthesis and research. With a molecular formula of C 9 H 7 F 3 O and a molecular weight of 188.15, this compound integrates a reactive oxirane ring with a 2-(trifluoromethyl)phenyl group, making it a valuable scaffold for constructing more complex molecules. Key Research Applications: Agrochemical Intermediates: Serves as a key precursor in the synthesis of triazole-based fungicides. The epoxide ring can be regioselectively opened by nucleophiles like 1,2,4-triazole to create potent antifungal agents, as demonstrated in patents for compounds such as 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol . Pharmaceutical Building Blocks: The trifluoromethyl (CF 3 ) group is a critical motif in modern drug design, known to enhance a compound's metabolic stability, lipophilicity, and binding affinity . This epoxide is a versatile chiral synthon for introducing the 1-(trifluoromethyl)-2-hydroxyethylamine moiety into potential drug candidates through stereocontrolled ring-opening reactions . General Organic Synthesis: The strained oxirane ring is highly susceptible to ring-opening by a wide range of nucleophiles (e.g., amines, alcohols, thiols), allowing for the facile incorporation of the trifluoromethylated aromatic system into diverse molecular architectures. Mechanism of Action: In research contexts, the primary value of this compound lies in the reactivity of its epoxide ring. It acts as a potent electrophile, undergoing ring-opening reactions that are often regioselective and diastereoselective, especially when chiral centers are present. The electron-withdrawing nature of the adjacent trifluoromethyl group can influence the regiochemistry of these reactions, favoring nucleophilic attack at the less sterically hindered carbon of the epoxide . Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data and consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNNWAJIJAXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552180
Record name 2-[2-(Trifluoromethyl)phenyl]oxirane
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Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111991-15-2
Record name 2-[2-(Trifluoromethyl)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111991-15-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Routes for 2 2 Trifluoromethyl Phenyl Oxirane and Analogues

Epoxidation Strategies for Olefinic Precursors

The direct oxidation of the double bond in 2-(trifluoromethyl)styrene (B1350635) is a common and effective method for the synthesis of 2-[2-(trifluoromethyl)phenyl]oxirane. This transformation can be accomplished using various oxidizing agents and catalytic systems.

Peracid-Mediated Epoxidation Protocols

The Prilezhaev reaction, which employs peroxycarboxylic acids (peracids), is a classical and widely used method for the epoxidation of alkenes. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. The reaction proceeds via an electrophilic attack of the peracid on the electron-rich double bond of the styrene (B11656) derivative, forming the epoxide in a concerted mechanism. This method is generally reliable and provides good yields, although it is typically not stereoselective unless a chiral substrate or reagent is used.

Table 1: Peracid-Mediated Epoxidation of Styrene Derivatives No specific data for the epoxidation of 2-(trifluoromethyl)styrene using peracids was found in the search results. The table below is a general representation of this type of reaction.

Olefin Substrate Peracid Reagent Solvent Temperature (°C) Yield (%)
Styrene m-CPBA Dichloromethane (B109758) 25 >90

Catalytic Oxidative Epoxidation Systems

Catalytic methods for epoxidation are often preferred due to their efficiency and the use of more environmentally benign terminal oxidants like hydrogen peroxide (H₂O₂). Various transition metal complexes can catalyze the epoxidation of styrene derivatives. For instance, manganese and iron-based catalysts have been shown to be effective for the epoxidation of styrenes using H₂O₂ or other oxidants like tert-butyl hydroperoxide (TBHP). researchgate.netrsc.org These systems often involve the formation of a high-valent metal-oxo species that acts as the active oxidizing agent.

Table 2: Catalytic Epoxidation of Styrene Derivatives Specific data for the catalytic epoxidation of 2-(trifluoromethyl)styrene is limited. The table presents data for related styrene derivatives to illustrate the methodology.

Olefin Substrate Catalyst Oxidant Solvent Yield (%)
Styrene Fe-MIL-101 Air Acetonitrile (B52724) 54.4 (selectivity)

Oxirane Formation from Carbonyl Compounds

An alternative synthetic route to this compound involves the construction of the three-membered ring starting from 2-(trifluoromethyl)benzaldehyde. This is typically achieved by the addition of a one-carbon unit that can subsequently form the epoxide ring.

Sulfur Ylide-Based Epoxidation Reactions

The Johnson-Corey-Chaykovsky reaction is a powerful method for the synthesis of epoxides from aldehydes and ketones. wikipedia.org This reaction utilizes sulfur ylides, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's ylide), which are generated in situ from their corresponding sulfonium (B1226848) salts and a strong base. nrochemistry.comorganic-chemistry.org The ylide acts as a nucleophile, attacking the carbonyl carbon of 2-(trifluoromethyl)benzaldehyde. The resulting betaine (B1666868) intermediate then undergoes intramolecular cyclization with the expulsion of dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) to yield the desired oxirane. wikipedia.org This method is particularly useful for the formation of terminal epoxides.

A general experimental procedure involves the slow addition of a solution of the aldehyde to a pre-formed solution of the sulfur ylide in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF) at low temperatures. nrochemistry.com

Alternative Carbonyl Epoxidation Methodologies

While the Johnson-Corey-Chaykovsky reaction is the most prominent method in this category, other reagents capable of delivering a methylene (B1212753) group to a carbonyl can also be employed. However, for the synthesis of terminal epoxides from aldehydes, sulfur ylides remain the reagents of choice due to their high efficiency and selectivity.

Asymmetric Synthesis of Enantiomerically Pure this compound

The development of enantioselective methods for the synthesis of chiral epoxides is of significant importance, as these compounds are valuable building blocks in asymmetric synthesis.

The most common approach for the asymmetric synthesis of this compound is the enantioselective epoxidation of 2-(trifluoromethyl)styrene. vulcanchem.com Several well-established methods can be applied to achieve high enantiomeric excess (ee).

The Jacobsen-Katsuki epoxidation utilizes chiral manganese-salen complexes as catalysts and a terminal oxidant such as sodium hypochlorite (B82951) (bleach). vulcanchem.com This method is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and certain terminal alkenes.

The Sharpless asymmetric epoxidation , while primarily used for allylic alcohols, has inspired the development of related catalytic systems. A modified Sharpless-Katsuki epoxidation has been reported for the synthesis of (R)-2-(2-(trifluoromethyl)phenyl)oxirane from (R)-2-(trifluoromethyl)styrene, achieving an enantiomeric excess of over 90%. vulcanchem.com This method typically employs a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. vulcanchem.com

Biocatalytic approaches, using engineered enzymes such as cytochrome P450 monooxygenases, have also emerged as powerful tools for the enantioselective epoxidation of styrene derivatives. nih.gov These enzymatic systems can provide high enantioselectivities under mild reaction conditions. nih.gov Furthermore, the use of chiral sulfur ylides in the Johnson-Corey-Chaykovsky reaction can also induce asymmetry in the final epoxide product, although this approach is less commonly reported for this specific substrate.

Table 3: Asymmetric Epoxidation of Styrene Analogues Direct data for the asymmetric epoxidation of 2-(trifluoromethyl)styrene is sparse. The table provides examples for related substrates to illustrate the potential of these methods.

Olefin Substrate Method Catalyst/Reagent Enantiomeric Excess (ee) (%)
(R)-2-(Trifluoromethyl)styrene Modified Sharpless-Katsuki Ti(OiPr)₄, DET, TBHP >90
cis-β-Methylstyrene Jacobsen-Katsuki Chiral Mn-salen complex up to 86

Chiral Catalyst-Driven Epoxidation

The asymmetric epoxidation of the precursor olefin, 2-(trifluoromethyl)styrene, is a primary route for synthesizing enantiomerically enriched this compound. This transformation is accomplished using various chiral catalytic systems that can induce high levels of stereocontrol.

Prominent among these are the manganese-salen complexes, famously utilized in the Jacobsen-Katsuki epoxidation. wikipedia.orgorganic-chemistry.org These catalysts, featuring a C2 symmetric chiral ligand, create a chiral environment around the manganese active site. An oxygen atom is transferred from a terminal oxidant, such as sodium hypochlorite (NaOCl) or meta-chloroperoxybenzoic acid (m-CPBA), to the alkene. The stereochemical outcome is dictated by the specific geometry of the salen ligand, which selectively shields one face of the approaching olefin, leading to the preferential formation of one enantiomer of the epoxide. wikipedia.org For substituted styrenes, high enantiomeric excesses (ee) are frequently achieved. liv.ac.uk

Another powerful class of catalysts for this transformation is chiral ketones, which generate chiral dioxiranes in situ upon oxidation with reagents like potassium peroxymonosulfate (B1194676) (Oxone). nih.govresearchgate.netsemanticscholar.org The resulting dioxirane (B86890) is a potent, stereoselective epoxidizing agent. The structure of the ketone catalyst is crucial for high enantioselectivity, with systems derived from fructose (B13574) or incorporating oxazolidinone moieties demonstrating high efficacy for various styrene derivatives. nih.govnih.gov Electronic interactions between the catalyst and the substrate play a significant role in the stereodifferentiation process. nih.gov

The table below summarizes the performance of representative chiral catalyst types used for the asymmetric epoxidation of substituted styrenes, which are analogous to the synthesis of this compound.

Catalyst TypeExample Catalyst SystemSubstrate ClassTypical OxidantReported Enantiomeric Excess (ee)
Mn-Salen Complexes(R,R)-Jacobsen's Catalystcis-Disubstituted Olefins, StyrenesNaOCl, m-CPBA>90%
Chiral KetonesShi Catalyst (Fructose-derived)trans- & Trisubstituted OlefinsOxone>90%
Chiral KetonesOxazolidinone-based Ketonescis-Olefins, Terminal OlefinsOxone80-95%
Peptide-based KetonesPeptide-Embedded Trifluoromethyl KetoneTrisubstituted OlefinsH₂O₂/CH₃CN~91%

Stereoselective Reduction Followed by Intramolecular Cyclization

An alternative and robust strategy for the synthesis of chiral epoxides involves a two-step sequence: the stereoselective reduction of a prochiral α-haloketone to a chiral halohydrin, followed by an intramolecular cyclization.

For the synthesis of this compound, the required precursor is 2-chloro-1-[2-(trifluoromethyl)phenyl]ethanone. This intermediate can be prepared via a Friedel-Crafts acylation of (trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The key step is the asymmetric reduction of the ketone functionality of the α-chloroketone. The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, is exceptionally effective for this purpose. nrochemistry.comorganic-chemistry.orgwikipedia.org This method employs a chiral oxazaborolidine catalyst in combination with a borane (B79455) source (e.g., BH₃·THF). The catalyst coordinates to both the borane and the ketone, organizing the transition state in a highly predictable manner to achieve facial-selective hydride delivery. nrochemistry.comresearchgate.netyoutube.com This results in the formation of the corresponding chiral (S)- or (R)-2-chloro-1-[2-(trifluoromethyl)phenyl]ethanol in high enantiomeric purity.

Following the reduction, the resulting chiral chlorohydrin is treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate). This induces an intramolecular Sₙ2 reaction, where the deprotonated hydroxyl group acts as a nucleophile, displacing the adjacent chloride ion to form the oxirane ring. This cyclization step occurs with inversion of configuration at the carbon bearing the halogen, thus preserving the stereochemical integrity established during the reduction. organic-chemistry.org

Industrial Production and Scalability Considerations for Trifluoromethylated Oxiranes

The transition from laboratory-scale synthesis to industrial production of trifluoromethylated oxiranes like this compound requires careful consideration of process optimization and the implementation of sustainable practices.

Process Optimization for Enhanced Yield and Purity

For industrial-scale production, achieving high yield and purity is paramount for economic viability. In catalytic processes like the Jacobsen epoxidation, several parameters must be optimized. Catalyst loading is a critical factor; while higher loading may increase reaction rates, it also increases costs. The use of additives, such as 4-phenylpyridine (B135609) N-oxide (PPNO), can stabilize the catalyst, improve turnover numbers, and permit lower catalyst loadings. pitt.edunumberanalytics.com

Temperature control is essential, as epoxidation reactions are often exothermic. Inadequate heat dissipation can lead to side reactions or catalyst degradation, reducing both yield and selectivity. Solvent selection also plays a crucial role, affecting substrate solubility, catalyst stability, and reaction kinetics. While chlorinated solvents like dichloromethane are common in lab-scale reactions, their environmental impact necessitates the exploration of greener alternatives for industrial processes. acsgcipr.org

Purification is another key consideration. The final product must be separated from the catalyst, unreacted starting materials, and any byproducts. For metal-based catalysts like Mn-salen complexes, removal of metal traces is often a stringent requirement, particularly for pharmaceutical applications. The development of heterogeneous or immobilized catalysts that can be easily filtered off simplifies the workup procedure and facilitates catalyst recycling. liv.ac.uk The workup must also ensure that any residual oxidant is safely quenched to prevent hazardous secondary decompositions. acsgcipr.org

Implementation of Green Chemistry Principles in Synthesis

The production of specialty chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve process safety. mdpi.cominstituteofsustainabilitystudies.comnih.govjddhs.com

A primary focus is on the choice of oxidant. Traditional epoxidation often uses peroxyacids like m-CPBA, which generate stoichiometric amounts of carboxylic acid waste. Hydrogen peroxide (H₂O₂) is a much greener alternative, as its only byproduct is water, leading to a significantly higher atom economy. researchgate.netresearchgate.netqub.ac.uk Catalytic systems that can effectively activate H₂O₂ for epoxidation are therefore highly desirable for industrial applications. researchgate.net

Catalyst design is another core area of green chemistry. The ideal catalyst is highly active, selective, non-toxic, and recyclable. rsc.orgresearchgate.net Immobilizing homogeneous catalysts, such as Mn-salen complexes, on solid supports (e.g., polymers, silica, or graphene) can transform them into heterogeneous systems. rsc.orgresearchgate.net This approach combines the high selectivity of the molecular catalyst with the practical advantages of easy separation and reuse, reducing both cost and waste. rsc.orggoogle.com

Furthermore, innovative energy sources are being explored to drive chemical reactions more efficiently. Photocatalysis, which uses light to activate a catalyst, can often be performed at ambient temperature and pressure, reducing the energy consumption associated with heating reactions. rsc.org The development of photocatalytic systems for the epoxidation of styrenes using visible light and environmentally benign oxidants represents a promising frontier for sustainable chemical manufacturing. tudelft.nl

Chemical Reactivity and Mechanistic Investigations of 2 2 Trifluoromethyl Phenyl Oxirane Ring Opening

Nucleophilic Ring-Opening Pathways

The high ring strain of the oxirane ring in 2-[2-(trifluoromethyl)phenyl]oxirane makes it susceptible to nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity and stereochemistry of this process are highly dependent on the nature of the nucleophile, the reaction conditions, and the electronic and steric effects of the substituents on the epoxide ring.

Regioselectivity and Stereochemical Outcomes in Nucleophilic Attack

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a critical aspect of their chemistry. In the case of this compound, two potential sites for nucleophilic attack exist: the benzylic carbon (C2) and the methylene (B1212753) carbon (C3). The electron-withdrawing trifluoromethyl group on the phenyl ring is expected to influence the electron density at the benzylic position.

Under neutral or basic conditions, nucleophilic attack on epoxides generally occurs at the less sterically hindered carbon atom. For this compound, the methylene carbon (C3) is less sterically encumbered than the benzylic carbon (C2), which is attached to the bulky 2-(trifluoromethyl)phenyl group. Therefore, attack at C3 is generally favored.

The stereochemical outcome of the SN2 reaction is typically inversion of configuration at the center of attack. This means that if the starting epoxide has a specific stereochemistry, the resulting product will have the opposite configuration at the carbon atom that was attacked by the nucleophile.

Reactions with Oxygen-Centered Nucleophiles (e.g., Hydrolysis)

The hydrolysis of epoxides, an example of a reaction with an oxygen-centered nucleophile, can be catalyzed by either acid or base. Under basic conditions, the hydroxide (B78521) ion attacks the less sterically hindered carbon atom. For this compound, this would be the methylene carbon, leading to the formation of 1-[2-(trifluoromethyl)phenyl]ethane-1,2-diol.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)

The reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols, which are important building blocks in medicinal chemistry. The regioselectivity of the aminolysis of aryl-substituted epoxides can be influenced by the electronic nature of the substituents on the aromatic ring. For instance, the aminolysis of styrene (B11656) oxides catalyzed by N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been shown to be electronically controlled.

The reaction of this compound with amines is expected to proceed with the nucleophilic attack of the amine at the less sterically hindered methylene carbon, yielding the corresponding 2-amino-1-[2-(trifluoromethyl)phenyl]ethanol.

The ring-opening of epoxides with azides is a valuable method for the synthesis of β-azido alcohols, which can be readily reduced to β-amino alcohols. Studies on the azidolysis of epoxides in water have demonstrated that the regioselectivity can be controlled by pH. Under basic conditions, the azide (B81097) ion typically attacks the less substituted carbon. For this compound, this would lead to the formation of 1-azido-1-[2-(trifluoromethyl)phenyl]propan-2-ol.

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols, Thioureas)

The reaction of epoxides with thiols, known as thiolysis, is an efficient method for the synthesis of β-hydroxy sulfides. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. The attack of the thiolate is expected to occur at the less sterically hindered carbon of the epoxide. For this compound, this would result in the formation of 1-(arylthio)-1-[2-(trifluoromethyl)phenyl]propan-2-ols.

Thiourea (B124793) can also act as a sulfur nucleophile in the ring-opening of epoxides. N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used as a catalyst for the regioselective aminolysis of epoxides, highlighting the role of thiourea derivatives in activating the epoxide ring. researchgate.net

NucleophileProductRegioselectivityReference
Amineβ-amino alcoholAttack at less hindered carbon researchgate.net
Azideβ-azido alcoholAttack at less hindered carbon (basic conditions)
Thiolβ-hydroxy sulfide (B99878)Attack at less hindered carbon

Halide-Mediated Ring-Opening Processes

Halide ions can act as nucleophiles to open epoxide rings, forming halohydrins. The reactivity of the halide ions follows the order I- > Br- > Cl- > F-. The ring-opening is typically carried out in the presence of a proton source or a Lewis acid to activate the epoxide. The halide ion will generally attack the less sterically hindered carbon atom. For this compound, this would lead to the formation of 1-halo-1-[2-(trifluoromethyl)phenyl]propan-2-ols.

Lewis Acid-Catalyzed Ring Opening

Lewis acids can activate the epoxide ring by coordinating to the oxygen atom, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This activation can alter the regioselectivity of the ring-opening reaction compared to non-catalyzed reactions.

In the presence of a Lewis acid, the nucleophilic attack can be directed to the more substituted carbon atom (benzylic position in the case of this compound) due to the development of a partial positive charge on this carbon, which is stabilized by the adjacent phenyl ring. This results in the formation of the "abnormal" ring-opened product.

Several Lewis acids, such as aluminum triflate, have been shown to be effective catalysts for the ring-opening of epoxides with alcohols. rsc.orgresearchgate.net The choice of Lewis acid and reaction conditions can significantly influence the outcome of the reaction. For instance, frustrated Lewis pairs (FLPs) have been used to mediate the ring-opening of epoxides, including 2-(trifluoromethyl)oxirane. helsinki.fi This reaction proceeds via activation of the epoxide by the Lewis acidic borane (B79455) moiety followed by nucleophilic attack of the phosphine. helsinki.fi

Lewis AcidNucleophileProductReference
Frustrated Lewis PairPhosphineZwitterionic heterocycle helsinki.fi
Aluminum TriflateAlcoholβ-alkoxy alcohol rsc.orgresearchgate.net

Frustrated Lewis Pair (FLP) Mediated Epoxide Ring Opening

Rearrangement Reactions Involving the Oxirane Ring Structure

In the presence of Lewis or Brønsted acids, epoxides can undergo rearrangement to form carbonyl compounds. core.ac.ukdntb.gov.uaresearchgate.net This transformation, known as the Meinwald rearrangement, involves the migration of a substituent from one carbon of the epoxide ring to the other. dntb.gov.ua For this compound, a plausible rearrangement would involve a 1,2-hydride shift, leading to the formation of 2-(trifluoromethyl)phenylacetaldehyde.

The mechanism of this rearrangement is initiated by the coordination of the acid to the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocation or a carbocation-like transition state. Subsequent migration of a hydride from the adjacent carbon leads to the formation of the corresponding aldehyde. The regioselectivity of the initial C-O bond cleavage is influenced by the electronic and steric properties of the substituents on the oxirane ring.

Impact of the Trifluoromethyl Group on Epoxide Reactivity

The trifluoromethyl group at the ortho position of the phenyl ring exerts a significant influence on the reactivity of this compound.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) deactivates the attached phenyl ring and influences the electronic properties of the adjacent oxirane ring. The electron-withdrawing nature of the trifluoromethylphenyl group enhances the electrophilicity of the carbon atoms of the oxirane ring, making them more susceptible to nucleophilic attack.

Furthermore, the trifluoromethyl group can affect the stability of the epoxide. While electron-donating groups can stabilize a protonated epoxide, the electron-withdrawing trifluoromethyl group is expected to destabilize any developing positive charge on the benzylic carbon during acid-catalyzed ring-opening, which could impact the reaction mechanism and regioselectivity.

Steric Considerations in Reaction Selectivity

The regioselectivity of the ring-opening of unsymmetrical epoxides is profoundly influenced by steric factors, particularly in reactions proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism. d-nb.inforesearchgate.net Such mechanisms are typical for reactions conducted under neutral or basic conditions, where the nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring. d-nb.info The structure of this compound presents two distinct sites for nucleophilic attack: the C2 carbon, which is a benzylic position directly attached to the 2-(trifluoromethyl)phenyl group, and the terminal C3 carbon.

The concept of steric hindrance posits that bulky atomic groups on a substrate can obstruct the path of an incoming nucleophile, thereby slowing down or preventing a reaction at a crowded site. chemistrysteps.comyoutube.com In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the back side relative to the leaving group (in this case, the epoxide oxygen). libretexts.org The transition state of this reaction involves five groups coordinated to the carbon atom being attacked, making it a very crowded arrangement. libretexts.org Consequently, the presence of bulky substituents significantly destabilizes this transition state, increases the activation energy, and diminishes the reaction rate. libretexts.org

In the case of this compound, the C2 carbon is severely sterically hindered. It is bonded to the phenyl ring, which is itself a bulky group, and further encumbered by the ortho-positioned trifluoromethyl (-CF3) group. This arrangement creates a significant steric shield that impedes the backside approach of a nucleophile. libretexts.org In contrast, the C3 carbon is bonded only to two hydrogen atoms, presenting a much more accessible target for nucleophilic attack. youtube.com

Therefore, under conditions favoring an SN2 pathway, the ring-opening of this compound is highly regioselective. Nucleophiles will preferentially attack the sterically less hindered C3 carbon. This leads to the predominant formation of one constitutional isomer, specifically a 2-hydroxy-1-substituted product, over the 1-hydroxy-2-substituted alternative.

The expected outcome of nucleophilic attack on this compound compared to a less hindered analogue like styrene oxide is summarized in the table below, illustrating the directing effect of the sterically demanding ortho-trifluoromethylphenyl group.

Table 1: Predicted Regioselectivity in Epoxide Ring-Opening by a Nucleophile (Nu⁻) under SN2 Conditions
Epoxide SubstrateSubstituent at C2Steric Hindrance at C2Major Product (from attack at C3)Minor Product (from attack at C2)Expected Regioselectivity
Styrene OxidePhenylModerate2-substituted-1-phenylethanol1-substituted-1-phenylethanolHigh preference for C3 attack
This compound2-(Trifluoromethyl)phenylHigh2-substituted-1-[2-(trifluoromethyl)phenyl]ethanol1-substituted-1-[2-(trifluoromethyl)phenyl]ethanolVery high to exclusive preference for C3 attack

Stereochemical Aspects and Asymmetric Transformations of 2 2 Trifluoromethyl Phenyl Oxirane

Enantiomeric Purity Assessment and Chiral Resolution Techniques

The determination of the enantiomeric purity of 2-[2-(trifluoromethyl)phenyl]oxirane is essential for its application in stereoselective synthesis. Several analytical techniques can be employed for this purpose, with chiral chromatography being one of the most powerful and widely used methods.

Chiral Gas Chromatography (GC) is a suitable technique for the separation and quantification of the enantiomers of volatile compounds like epoxides. The separation is achieved on a chiral stationary phase (CSP), which is typically a cyclodextrin derivative coated onto a capillary column. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Table 1: Illustrative Chiral GC Separation Parameters for Aryl Oxirane Enantiomers

ParameterValue
Column Chiral GC Column (e.g., Rt-bDEXse)
Stationary Phase 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Isothermal or Gradient (e.g., 70 °C for 1 min, then ramp to 150 °C at 2 °C/min)
Detector Flame Ionization Detector (FID)
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers

This table presents typical conditions for chiral GC analysis of similar compounds and serves as an illustrative example.

Kinetic resolution is another important strategy for obtaining enantiomerically enriched epoxides. This technique involves the selective reaction of one enantiomer of a racemic mixture with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess. Enzymatic kinetic resolution, for instance, utilizes enzymes like lipases or epoxide hydrolases that exhibit high enantioselectivity in the hydrolysis or alcoholysis of one enantiomer of the epoxide. The slower-reacting enantiomer can then be recovered with high enantiomeric excess.

Diastereoselective Ring-Opening Reactions

The ring-opening of this compound with nucleophiles can proceed with high diastereoselectivity, especially when chiral reagents or auxiliaries are employed. The stereochemical outcome of these reactions is crucial for the synthesis of enantiomerically pure 1,2-difunctionalized compounds.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective transformation. In the context of this compound, a chiral nucleophile or a nucleophile modified with a chiral auxiliary can be used to achieve a diastereoselective ring-opening. The chiral auxiliary creates a diastereomeric transition state, where one is energetically more favorable, leading to the preferential formation of one diastereomer of the product.

For example, the reaction of the epoxide with a chiral amine or the enolate of an ester derived from a chiral alcohol can lead to the formation of diastereomeric products in unequal amounts. The diastereoselectivity of such reactions is often high, providing a reliable method for the synthesis of optically active amino alcohols or diols.

The stereoselectivity of diastereoselective ring-opening reactions can be significantly influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of Lewis acids. Solvents can affect the solvation of the transition state and the conformation of the reactants, thereby influencing the energy difference between the diastereomeric transition states.

For instance, in nucleophilic ring-opening reactions, polar aprotic solvents may enhance the reactivity of the nucleophile, while protic solvents might participate in hydrogen bonding and alter the stereochemical course of the reaction. The temperature also plays a crucial role, with lower temperatures generally leading to higher diastereoselectivity due to the increased influence of small energy differences between transition states.

Asymmetric Derivatization for Stereochemical Assignment

The determination of the absolute configuration and enantiomeric excess of chiral molecules is a fundamental task in stereochemistry. Asymmetric derivatization followed by spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful method for this purpose.

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different. This allows for the quantification of the original enantiomers by integrating the signals of the corresponding diastereomers in the NMR spectrum.

A widely used CDA for alcohols (which can be obtained from the ring-opening of epoxides) is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its corresponding acid chloride. The reaction of a racemic or scalemic alcohol with an enantiomerically pure Mosher's acid chloride yields a mixture of diastereomeric Mosher's esters. The protons in these diastereomers are in different chemical environments, leading to distinct chemical shifts in the ¹H NMR spectrum.

Table 2: Illustrative ¹H NMR Data for Diastereomeric Mosher's Esters of a Chiral Alcohol

ProtonChemical Shift (ppm) of (R)-MTPA EsterChemical Shift (ppm) of (S)-MTPA EsterΔδ (δS - δR)
H-1' 4.955.05+0.10
-OCH₃ 3.503.45-0.05
Aryl-H 7.20-7.407.20-7.40-

This table illustrates the expected differences in chemical shifts for diastereomeric Mosher's esters, which allows for the determination of enantiomeric excess.

By analyzing the difference in chemical shifts (Δδ = δS - δR) for various protons in the two diastereomeric esters, it is also possible to determine the absolute configuration of the original alcohol based on Mosher's model. nih.govspringernature.comresearchgate.net

Mechanisms of Stereochemical Retention and Inversion During Transformations

The ring-opening of epoxides is a classic example of a nucleophilic substitution reaction where the stereochemical outcome, either retention or inversion of configuration at the attacked carbon atom, is dependent on the reaction mechanism.

The ring-opening of this compound can proceed through either an Sₙ2 or an Sₙ1-like mechanism, depending on the reaction conditions and the nature of the nucleophile.

Sₙ2 Mechanism (Inversion of Configuration): Under basic or neutral conditions, the ring-opening of epoxides typically follows an Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring from the backside, leading to an inversion of the stereochemistry at that center. The strong electron-withdrawing nature of the 2-(trifluoromethyl)phenyl group can influence the regioselectivity of the attack, but the stereochemical outcome is generally inversion. nih.gov

Sₙ1-like Mechanism (Retention or Racemization): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon atom, which is stabilized by the adjacent phenyl ring. The nucleophile then attacks this carbocation-like intermediate. If the attack occurs before the C-O bond is fully broken and the intermediate is planar, it can lead to a mixture of retention and inversion products, often resulting in racemization. However, if the nucleophile attacks the carbon-oxonium ion complex, inversion is still favored.

The electronic properties of the 2-(trifluoromethyl)phenyl substituent play a significant role in the stability of any potential carbocationic intermediate and can influence the regioselectivity and the stereochemical course of the reaction. Theoretical studies on similar oxirane systems can provide insights into the transition states and the preferred reaction pathways. nih.govresearchgate.net

Computational Chemistry and Mechanistic Elucidation of 2 2 Trifluoromethyl Phenyl Oxirane Reactions

Quantum Chemical Studies of Reaction Pathways

Quantum chemical calculations are fundamental to mapping the potential energy surface of a reaction. These studies allow for the identification of stable molecules (reactants, products, intermediates) as energy minima and the transition states that connect them.

The ring-opening of epoxides is a cornerstone reaction in organic synthesis. For an unsymmetrically substituted epoxide like 2-[2-(trifluoromethyl)phenyl]oxirane, the reaction can proceed through different pathways, often influenced by the nature of the nucleophile and the reaction conditions. Quantum chemical methods are employed to locate and characterize the transition state (TS) for these reactions. The TS represents the highest energy point along the reaction coordinate and its structure reveals the geometric and electronic features of the bond-breaking and bond-forming processes.

Computational studies on the ring-opening of similar substituted oxiranes show that the reaction mechanism can be finely balanced between SN1 and SN2 pathways. The presence of the phenyl group could stabilize a potential carbocation at the adjacent carbon, suggesting a possible SN1 character. However, the strong electron-withdrawing trifluoromethyl group on the phenyl ring would destabilize such a cation. Therefore, a highly concerted SN2-like mechanism is often predicted. In this mechanism, the nucleophile attacks one of the epoxide carbons while the carbon-oxygen bond breaks simultaneously. Computational models can confirm this by identifying a single transition state connecting reactants to products and analyzing its vibrational frequencies to ensure it has exactly one imaginary frequency corresponding to the reaction coordinate. researchgate.net

For this compound, two potential sites for nucleophilic attack exist: the benzylic carbon (Cα) and the terminal carbon (Cβ). The characterization of the transition states for attack at both sites is crucial for predicting the regioselectivity of the ring-opening reaction.

By calculating the energies of the reactants, transition states, and products, a complete energetic profile for the reaction can be constructed. arxiv.orgnih.gov This profile provides the activation energy (Ea) or activation free energy (ΔG‡), which is the energy difference between the reactants and the transition state. The activation barrier is a critical determinant of the reaction rate; a lower barrier corresponds to a faster reaction.

While specific energetic profiles for this compound are not extensively documented in public literature, studies on analogous fluorine-containing epoxides demonstrate the utility of this approach. beilstein-journals.org The electron-withdrawing nature of the trifluoromethylphenyl group is expected to make the epoxide ring more susceptible to nucleophilic attack, potentially lowering the activation barrier compared to unsubstituted phenyl oxirane.

Table 1: Illustrative Activation Barriers for Epoxide Ring-Opening Reactions

EpoxideNucleophileComputational MethodCalculated Activation Barrier (kcal/mol)Predicted Regioselectivity
Phenyl Glycidyl EtherAcidAM1 Semi-empiricalData not specified, mechanism proposed pleiades.onlineAttack at the more substituted carbon
2-(Trifluoromethyl)oxiraneFrustrated Lewis PairDFT (SMD, Chloroform)Data not specified, ring-opened products formed researchgate.netAttack at the less substituted carbon
OxiranePhotochemicalConstrained DFTReaction driven by S1 excited state nih.govC-O bond cleavage

This table is illustrative and based on findings for related compounds to demonstrate the type of data generated from computational studies.

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. pnnl.gov It provides a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like this compound. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.compku.edu.cn

LUMO (Lowest Unoccupied Molecular Orbital): For this compound, which acts as an electrophile in ring-opening reactions, the LUMO is the key orbital. Nucleophiles will donate electrons into this orbital. DFT calculations can map the spatial distribution of the LUMO. The lobe of the LUMO is typically largest on the epoxide carbon atoms, indicating these are the primary sites for nucleophilic attack. The electron-withdrawing 2-(trifluoromethyl)phenyl substituent is expected to lower the energy of the LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles. beilstein-journals.org

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the highest energy electrons of the molecule and is associated with its ability to act as a nucleophile or base. For the epoxide, the HOMO is often localized on the oxygen atom, reflecting the basicity of its lone pairs.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.netresearchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties and Reactivity Implications

Molecular OrbitalKey CharacteristicsImplication for this compound
HOMO Localized primarily on the oxygen atom's lone pairs.Site of protonation or coordination to Lewis acids.
LUMO Localized primarily on the C-O antibonding orbitals of the epoxide ring, with significant density on the carbon atoms.Site of nucleophilic attack. The CF3-phenyl group lowers its energy, increasing electrophilicity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap indicates higher reactivity. The substituent effect likely reduces the gap compared to simple alkyl oxiranes.

DFT calculations can also determine the distribution of electron density within a molecule, providing insights into its polarity and reactive sites. This is often visualized using molecular electrostatic potential (MEP) maps or by calculating partial atomic charges.

For this compound, the MEP map would show a region of negative potential (red/yellow) around the highly electronegative oxygen and fluorine atoms. Conversely, regions of positive potential (blue) would be expected on the hydrogen atoms and, crucially, on the carbon atoms of the epoxide ring. These electropositive carbon atoms are the predicted sites for attack by nucleophiles. The magnitude of the partial positive charge on the two epoxide carbons can help predict the regioselectivity of the ring-opening reaction, with the more positively charged carbon often being the preferred site of attack. nih.gov

Molecular Dynamics Simulations for Understanding Reaction Dynamics and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to study molecular behavior over time in a more realistic, explicitly solvated environment. nih.govoup.com MD simulations treat atoms as classical particles moving according to a force field, allowing for the simulation of the dynamic motions of both the solute and solvent molecules. nii.ac.jp

For the reactions of this compound, MD simulations can be used to:

Analyze Solvation Shells: Understand how solvent molecules arrange around the epoxide before the reaction. Specific interactions, such as hydrogen bonding from a protic solvent to the epoxide oxygen, can be visualized and quantified.

Study Transition State Solvation: Investigate how the solvent shell reorganizes to stabilize the transition state. The stabilization of charge separation in the transition state by polar solvents can significantly lower the activation barrier and accelerate the reaction.

Explore Conformational Dynamics: The phenyl group can rotate, and the molecule can adopt various conformations. MD simulations can explore the conformational landscape and determine which conformations are most prevalent and most likely to lead to a reaction.

By combining quantum mechanics with molecular mechanics (QM/MM methods), one can model the reaction itself with high accuracy (QM) while treating the surrounding solvent environment with a computationally less expensive method (MM), providing a comprehensive understanding of reaction dynamics in solution.

Computational Modeling for Structure-Reactivity Relationship Elucidation

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of epoxide reactions and understanding the relationship between a molecule's structure and its reactivity. By calculating properties such as molecular electrostatic potentials, frontier molecular orbital energies (HOMO-LUMO), and the energy profiles of reaction pathways, researchers can predict and rationalize chemical behavior. For substituted oxiranes like this compound, these methods provide critical insights into how substituents influence the course and rate of reactions such as nucleophilic ring-opening.

Detailed research findings from computational studies on analogous trifluoromethyl-substituted epoxides have shed light on the significant electronic and steric effects imparted by the trifluoromethyl (-CF3) group. The strong electron-withdrawing nature of the -CF3 group has a profound impact on the reactivity of the adjacent oxirane ring. This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the epoxide carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.

One of the most well-studied reactions is the ring-opening of monosubstituted epoxides. Computational and kinetic studies on the reaction of 2-(trifluoromethyl)oxirane with Frustrated Lewis Pairs (FLPs) have been particularly revealing. uva.nlacs.org DFT calculations, performed at the wB97X-D/6-31G(d,p) level of theory, have been used to map the Gibbs free energy profile of the reaction, identifying key intermediates and transition states. researchgate.net

The elucidated mechanism proceeds via the initial activation of the epoxide by the Lewis acidic borane (B79455) component of the FLP. uva.nlacs.org This is followed by an intermolecular nucleophilic attack of the phosphine from a second FLP molecule on one of the epoxide carbons. uva.nlacs.org This bimolecular step is often the rate-determining part of the process. researchgate.net While specific energy values for the this compound were not detailed, the data for the closely related 2-phenyloxirane provides a clear model for the energetics of this pathway.

Table 1: Calculated Gibbs Free Energy Profile for the FLP-Mediated Reaction of 2-Phenyloxirane¹
Reaction StepSpeciesRelative Gibbs Free Energy (ΔG, kcal/mol)Activation Energy (ΔG‡, kcal/mol)
Lewis Adduct FormationFLP-Epoxide Adduct (Ib)4.97.1
Ring-OpeningIntermediate (IIIb)-21.313.5

¹Data from calculations on 2-phenyloxirane with tBu₂PCH₂BPh₂ at the wB97X-D/6-31G(d,p) level of theory. researchgate.net

The structure-reactivity relationship is further defined by the regioselectivity of the ring-opening reaction. For epoxides bearing a trifluoromethyl group, the nucleophilic attack is highly directed. Due to the strong, localized negative electrostatic potential around the fluorine atoms, there is a significant electronic repulsion that disfavors the approach of a nucleophile near the carbon atom attached to the -CF3 group (the C3 position). nih.gov Consequently, the reaction proceeds via a clean SN2 mechanism, with the nucleophile attacking the less substituted carbon atom (the C2 position), leading to products with a specific anti stereochemistry. nih.gov

Table 2: Structure-Reactivity Principles for Nucleophilic Ring-Opening of Trifluoromethyl-Substituted Epoxides
Structural FeatureElectronic EffectPredicted Reactivity Outcome
Electron-withdrawing -CF₃ groupLowers LUMO energy of the epoxide ringIncreased overall reactivity towards nucleophiles
Steric bulk and electronic repulsion of -CF₃ groupDirects incoming nucleophile away from the substituted carbon (C3)High regioselectivity, with attack occurring at the unsubstituted carbon (C2)
General epoxide mechanismSN2-type backside attackStereospecific inversion of configuration at the reaction center, leading to anti products

Applications in Advanced Organic Synthesis

Role as a Building Block for Complex Fluorinated Molecules

The incorporation of fluorine or fluorine-containing groups into organic molecules can significantly alter their physical, chemical, and biological properties. 2-[2-(Trifluoromethyl)phenyl]oxirane serves as a powerful synthon for introducing the 2-(trifluoromethyl)phenyl moiety along with a versatile two-carbon chain that can be further functionalized. The reactivity of the epoxide ring allows for nucleophilic attack, leading to a range of 1,2-disubstituted products that are precursors to more elaborate molecular architectures. researchgate.net

The synthesis of trifluoromethylated alcohols is a significant area of research due to their presence in many biologically active compounds. The epoxide ring of this compound is susceptible to nucleophilic ring-opening by various oxygen-containing nucleophiles, providing a direct route to trifluoromethylated 1,2-diols and their derivatives (β-alkoxy alcohols).

The reaction proceeds via a regioselective nucleophilic attack. Under basic or neutral conditions, the nucleophile (e.g., an alkoxide or phenoxide) typically attacks the less sterically hindered carbon of the epoxide ring (C2). Under acidic conditions, the attack is directed to the benzylic carbon (C1), which can better stabilize the partial positive charge that develops in the transition state. This regioselectivity allows for controlled synthesis of different isomers.

Table 1: Regioselective Synthesis of Trifluoromethylated Alcohols

Nucleophile (Nu-OH)Reaction ConditionsMajor Product
Methanol (CH₃OH)Basic (e.g., NaOCH₃)2-methoxy-1-[2-(trifluoromethyl)phenyl]ethanol
Phenol (C₆H₅OH)Basic (e.g., NaOPh)2-phenoxy-1-[2-(trifluoromethyl)phenyl]ethanol
Water (H₂O)Acidic (e.g., H₂SO₄)1-[2-(trifluoromethyl)phenyl]ethane-1,2-diol

This table represents expected outcomes based on established principles of epoxide ring-opening chemistry.

Research on similar fluorinated epoxides, such as 2,2-bis(trifluoromethyl)oxirane, has shown that ring-opening reactions with alcohols proceed efficiently, yielding tertiary alcohols. researchgate.net These studies underscore the general utility of fluorinated oxiranes in constructing complex alcohol frameworks.

Chiral trifluoromethylated amines are crucial components of many pharmaceuticals. nih.govnih.gov The ring-opening of this compound with nitrogen nucleophiles provides a straightforward pathway to chiral β-amino alcohols, which are valuable precursors to these amines. researchgate.net

This reaction is a key step in creating molecules with a 1-phenyl-2-aminoethanol scaffold, a common pharmacophore. The reaction can be performed with a variety of nitrogen nucleophiles, including ammonia, primary amines, secondary amines, and azide (B81097) ions. The use of a chiral epoxide as the starting material allows for the synthesis of enantiomerically pure amino alcohols.

A common and highly effective strategy involves:

Azidolysis : Ring-opening of the epoxide with an azide ion (N₃⁻), typically from sodium azide (NaN₃), to form an azido (B1232118) alcohol. This reaction is highly efficient and regioselective. dntb.gov.ua

Reduction : The resulting azido group is then reduced to a primary amine using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄).

Table 2: Synthesis of a Chiral Primary Amino Alcohol

StepReagentsIntermediate/Product
1. Epoxide Ring-OpeningNaN₃, NH₄Cl2-azido-1-[2-(trifluoromethyl)phenyl]ethanol
2. Azide ReductionH₂, Pd/C or LiAlH₄2-amino-1-[2-(trifluoromethyl)phenyl]ethanol

This synthetic route is based on well-established methodologies for converting epoxides to β-amino alcohols. researchgate.net

Synthesis of Novel Fungicidal Triazole Derivatives

1,2,3-Triazole heterocycles are a cornerstone of many modern fungicides because they effectively inhibit the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," offers a highly efficient method for synthesizing these triazole rings. nih.gov

This compound is an ideal starting material for creating novel trifluoromethylated triazole fungicides. The synthesis follows a two-step sequence analogous to the preparation of amino alcohols:

Formation of the Azido Alcohol : The oxirane is first opened with sodium azide to produce 2-azido-1-[2-(trifluoromethyl)phenyl]ethanol.

Click Chemistry : The azido alcohol is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. This reaction forms the stable 1,2,3-triazole ring, linking the trifluoromethylphenyl-ethanol backbone to the group from the alkyne.

A study on the synthesis of eugenol-fluorinated triazole derivatives demonstrated this exact pathway, starting with an oxirane and reacting the intermediate azido alcohol with various terminal alkynes, including 1-ethynyl-2-(trifluoromethyl)benzene, to generate the final triazole product with fungicidal activity. scielo.brbohrium.com

Table 3: Exemplary Synthesis of a Fungicidal Triazole Derivative

Reactant 1 (from oxirane)Reactant 2 (Alkyne)ProductPotential Application
2-azido-1-[2-(trifluoromethyl)phenyl]ethanolPhenylacetylene1-(1H-1,2,3-triazol-1-yl)-1-[2-(trifluoromethyl)phenyl]ethanol derivativeFungicide

Intermediate in Pharmaceutical Lead Compound Synthesis

The structural motifs accessible from this compound are prevalent in a number of pharmaceutical lead compounds, making it a critical intermediate in drug discovery and development.

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels to treat atherosclerosis. nih.govnih.gov

Several potent CETP inhibitors, such as Anacetrapib, feature complex structures containing trifluoromethylphenyl groups. nih.gov The synthesis of Anacetrapib involves a key intermediate, (1R, 2S)-1-(3,5-bis(trifluoromethyl)phenyl)-2-amino-propanol. google.com Although this specific intermediate has a different substitution pattern, the underlying 1-(trifluoromethylphenyl)-2-amino-alcohol core structure is precisely what can be synthesized from this compound. The oxirane can serve as a starting point for generating a library of analogous compounds for structure-activity relationship (SAR) studies in the development of new CETP inhibitors.

T-type calcium channels are implicated in various neurological and cardiovascular disorders, including epilepsy and neuropathic pain, making them an important drug target. sigmaaldrich.comresearchgate.net A number of synthetic T-type calcium channel blockers are based on complex molecular scaffolds, and glycidol (B123203) derivatives often serve as key chiral building blocks in their synthesis. nih.gov

This compound is a functionalized glycidol derivative. Its ring-opening with various nucleophiles (amines, phenols, etc.) can be used to construct the core of novel T-type calcium channel blockers. For example, the reaction with a substituted amine could generate a trifluoromethylated amino alcohol, a versatile intermediate that can be further elaborated into more complex drug candidates. The trifluoromethylphenyl group can confer beneficial properties, such as enhanced potency and improved pharmacokinetic profiles, to the final molecule.

Construction of Chiral Scaffolds and Ligands

The development of novel chiral ligands is a driving force in the field of asymmetric catalysis. The enantioselective ring-opening of this compound provides a reliable route to chiral β-amino alcohols, which are well-established precursors for a wide array of chiral ligands. These ligands are often designed with specific steric and electronic properties to effectively control the stereochemical outcome of a metal-catalyzed reaction.

The general strategy involves the nucleophilic attack of an amine on the epoxide, leading to the formation of a chiral 1-amino-2-hydroxy-1-(2-(trifluoromethyl)phenyl)ethane derivative. The resulting amino alcohol can then be further functionalized to create bidentate or multidentate ligands. For instance, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or converted into another functional group to fine-tune the ligand's coordination properties.

While specific research detailing the extensive use of this compound for a broad library of ligands is still emerging, the foundational chemistry is well-established. The nucleophilic ring-opening is a key transformation that sets the stereochemistry of the subsequent scaffold.

A significant application of chiral epoxides, including those with trifluoromethyl substituents, is in the synthesis of chiral pharmaceutical intermediates. The resulting chiral β-amino alcohol core is a common feature in many bioactive molecules.

Below is a summary of representative nucleophilic ring-opening reactions of this compound, which are the foundational steps for constructing chiral scaffolds and ligands.

NucleophileProduct TypePotential Application
Primary/Secondary AminesChiral β-Amino AlcoholsPrecursors for chiral ligands (e.g., for asymmetric catalysis), pharmaceutical intermediates.
Water (Acid-Catalyzed)Chiral 1,2-DiolsChiral ligands for asymmetric catalysis, chiral auxiliaries.
ThiolsChiral β-Hydroxy ThioethersIntermediates for sulfur-containing chiral ligands and pharmaceuticals.
Azide IonChiral β-Azido AlcoholsPrecursors for chiral vicinal diamines and other nitrogen-containing ligands after reduction.

The synthesis of these chiral building blocks from this compound underscores its importance in advanced organic synthesis. The ability to introduce a trifluoromethyl group within a stereochemically defined framework opens up new avenues for the design of novel chiral ligands and scaffolds with unique properties, ultimately contributing to the development of more efficient and selective asymmetric transformations and the discovery of new therapeutic agents.

Potential Biological and Agrochemical Relevance of 2 2 Trifluoromethyl Phenyl Oxirane Derivatives

Structure-Activity Relationship (SAR) Studies of Oxirane Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of trifluoromethyl-containing phenyl compounds, SAR analyses have revealed key insights into the structural requirements for their biological effects.

The presence and position of the trifluoromethyl (–CF3) group on the phenyl ring are known to significantly influence the pharmacodynamic and pharmacokinetic properties of molecules. This group can enhance metabolic stability and membrane permeability. Studies on related trifluoromethyl-phenyl pyrazole derivatives have shown that hydrophobic substituents on the phenyl ring tend to increase antimicrobial activity. For instance, substitutions with halogens like chloro and bromo, in addition to the trifluoromethyl group, can lead to potent compounds with low minimum inhibitory concentrations (MIC) against various bacterial strains nih.govmdpi.com.

In a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, it was found that a bromo and trifluoromethyl co-substitution resulted in one of the most potent compounds against multiple strains of S. aureus nih.gov. Conversely, introducing a carboxylic acid functional group has been shown to eliminate the antimicrobial activity of some derivatives mdpi.com. This highlights the importance of substituent choice and position in designing active compounds. Studies on gingerol derivatives using fluorinated isosteres also indicate that specific structural motifs, such as an enone, are important for maximizing anti-proliferative potency jefferson.edu.

Research into Antimicrobial Efficacy

Derivatives incorporating the trifluoromethylphenyl moiety have demonstrated significant antimicrobial properties, particularly against drug-resistant Gram-positive bacteria.

Novel pyrazole derivatives with a 3,5-bis(trifluoromethyl)phenyl group have been synthesized and shown to be potent growth inhibitors of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) mdpi.com. Several of these compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL mdpi.com. Further investigations have revealed that these compounds can be bactericidal and are effective against MRSA persisters and biofilms mdpi.comnih.gov.

In another study, N-(trifluoromethyl)phenyl substituted pyrazoles were effective against antibiotic-resistant Gram-positive bacteria, including clinical isolates of Enterococcus faecium that are resistant to meropenem, oxacillin, and vancomycin nih.gov. These compounds not only inhibited bacterial growth but also prevented biofilm formation by MRSA and Enterococcus faecalis and were capable of eradicating preformed biofilms nih.gov.

The table below summarizes the antimicrobial activity of selected trifluoromethylphenyl derivatives against various bacterial strains.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Bromo and trifluoromethyl substituted pyrazoleMRSA3.12 nih.gov
Dichloro aniline substituted pyrazoleS. aureus (incl. MRSA)0.5 mdpi.com
4-Bromo-3-chloro-aniline substituted pyrazoleS. aureus (incl. MRSA)0.5 mdpi.com
Mixed trihalo substituted pyrazoleVarious Gram-positive strains0.25 mdpi.com

The antifungal potential of trifluoromethyl-containing compounds has also been a focus of research. Chalcone derivatives bearing trifluoromethyl and trifluoromethoxy substituents have been evaluated for their antifungal activity against pathogenic strains like Candida albicans and Aspergillus niger nih.gov. The results indicated that the biological potency of these chalcones is highly dependent on the nature of the aromatic ring and its substituents nih.gov.

Similarly, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamides were synthesized and tested against phytopathogenic fungi. Some of these compounds showed moderate antifungal activities, with several exhibiting over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, performing better than some commercial fungicides mdpi.com. In another study, 5-trifluoromethyl-1,2,4-oxadiazole derivatives containing a hydrazide group showed excellent in vitro antifungal activity against plant pathogens like Valsa mali and Botryosphaeria dothidea researchgate.net.

The table below presents findings on the antifungal activity of selected derivatives.

Compound TypeFungal SpeciesActivity/EC50/MICReference
Quinoxaline-2-oxyacetate hydrazideRhizoctonia solaniEC50 = 0.15 µg/mL nih.gov
1,3,5-triphenyl-2-pyrazoline derivativeCandida parapsilosisMIC = 25 µg/mL researchgate.net
5-trifluoromethyl-1,2,4-oxadiazole derivativeValsa maliExcellent in vitro activity researchgate.net
N-pyridinyl-pyrazole-4-carboxamideGibberella zeae>50% inhibition at 100 µg/mL mdpi.com

Enzyme Inhibition Studies of Derived Compounds

The oxirane ring is a key pharmacophore in various enzyme inhibitors due to its ability to form covalent bonds with nucleophilic residues in enzyme active sites. The microsomal epoxide hydrolase (mEH), for example, catalyzes the hydration of epoxides to their corresponding diols and is a target for inhibition nih.gov. While many epoxides are substrates, certain trans-disubstituted and trisubstituted epoxides can act as competitive inhibitors of mEH nih.gov.

In the context of antimicrobial research, fluorine- and trifluoromethyl-substituted biphenyl derivatives have been investigated as potential inhibitors of the enzyme FabH in Escherichia coli nih.gov. Molecular docking studies supported the hypothesis that these compounds have strong binding affinities for the target enzyme, indicating a promising mechanism of action nih.gov. Furthermore, β-amino alcohol derivatives, which can be synthesized from oxiranes, have shown inhibitory activity against kinase enzymes like EGFR mutants, with IC₅₀ values below 100 nM vulcanchem.com.

Investigation of Interactions with Biological Macromolecules and Molecular Targets

The biological activity of a compound is fundamentally determined by its interactions with macromolecules such as proteins and nucleic acids. The process of forming covalent bonds between two biological molecules is known as cross-linking, a tool used to study these interactions nih.gov.

Derivatives of 2-[2-(trifluoromethyl)phenyl]oxirane can interact with biological targets through various mechanisms. The trifluoromethyl group can participate in hydrogen bonding, which is a potential mechanism for the inhibition of viral proteases by analogous epoxides vulcanchem.com. The interactions between small molecules and DNA damage response (DDR) pathways are also an area of interest for developing new therapies rsc.org.

The p53 tumor suppressor protein, for instance, is known to be redox-sensitive and can form disulfide-dependent protein-protein interactions through its cysteine residues upon oxidant treatment nih.gov. Small molecules can modulate these complex signaling networks. Understanding these interactions at a molecular level is key to designing targeted therapeutics.

Exploratory Research in Other Therapeutic Areas (e.g., Anticancer Activity)

The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to improve pharmacological properties nih.gov. Consequently, derivatives of this compound are being explored for their potential as anticancer agents.

Numerous studies have reported on the cytotoxic effects of compounds containing pyrazole and trifluoromethylphenyl rings against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer lines researchgate.net. A series of trifluoromethylated aurone derivatives were synthesized and showed potential anticancer activities against leucocythemia (HL-60) and colorectal adenocarcinoma (HT-29) cells researchgate.net.

Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as A375 (melanoma) and DU145 (prostate cancer) nih.gov. Some of these compounds exhibited significant cytotoxic effects, reducing cell viability to 20% at a 50 µM concentration for melanoma cell lines nih.gov.

The table below summarizes the anticancer activity of selected trifluoromethyl-containing compounds.

Compound TypeCancer Cell LineActivity MetricReference
Thiazolo[4,5-d]pyrimidine derivative (3b)Melanoma (A375, C32)Reduced viability to 20% at 50 µM nih.gov
Trifluoromethylated aurone derivativeLeucocythemia (HL-60)Potential anticancer activity researchgate.net
Trifluoromethylated aurone derivativeColorectal adenocarcinoma (HT-29)Potential anticancer activity researchgate.net
Pyrazole with trifluoromethylphenyl ringBreast (MCF-7, MDA-MB-231), Colon (HCT-116)Cytotoxic effects observed researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research on 2 2 Trifluoromethyl Phenyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-[2-(Trifluoromethyl)phenyl]oxirane, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxirane ring and the aromatic phenyl group. The protons on the oxirane ring, being diastereotopic, would likely appear as complex multiplets due to spin-spin coupling with each other. The aromatic protons would resonate in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing trifluoromethyl group at the ortho position.

The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show signals for the two carbons of the oxirane ring, the six carbons of the phenyl ring, and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon is particularly characteristic and would appear as a quartet due to coupling with the three fluorine atoms.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. colorado.edu

Table 8.1: Representative NMR Data for Analogous Trifluoromethyl-Substituted Aromatic Compounds rsc.org
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2-(Trifluoromethyl)benzonitrile7.86-7.68 (m, 4H)134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2-62.05 (s, 3F)
Methyl 4-(trifluoromethyl)benzoate8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 3.94 (s, 3H)165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6-63.21 (s, 3F)

Due to the presence of a stereocenter at the carbon atom of the oxirane ring attached to the phenyl group, this compound is a chiral molecule. Advanced NMR techniques are crucial for determining the relative and absolute stereochemistry of chiral compounds. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to establish the spatial proximity of protons, which can help in assigning the relative stereochemistry of the substituents on the oxirane ring.

For determining the absolute configuration, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR. These agents interact with the enantiomers of the target compound to form diastereomeric complexes, which can often be distinguished by their different NMR spectra.

X-ray Crystallography for Absolute Configuration and Structural Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. eurjchem.comsphinxsai.com To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters, thus unambiguously assigning the (R) or (S) configuration.

Although a specific crystal structure for this compound has not been reported in the provided search results, the general methodology of X-ray crystallography would be applicable to determine its precise molecular geometry and absolute stereochemistry.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. epa.govmdpi.com In the context of research on this compound, HPLC is invaluable for monitoring the progress of its synthesis and for assessing the purity of the final product.

A typical HPLC setup for this purpose would involve a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. By monitoring the appearance of the product peak and the disappearance of reactant peaks over time, the reaction progress can be effectively tracked. The purity of the isolated product can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Since this compound is a chiral compound, it is often necessary to determine its enantiomeric purity, especially in the context of asymmetric synthesis. Chiral HPLC is the most common method for this purpose. phenomenex.comsigmaaldrich.comnih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of the analyte.

This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the relative areas of these two peaks. The choice of the chiral stationary phase and the mobile phase composition is critical for achieving good separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. phenomenex.com

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. libretexts.orgnih.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, which can be used to confirm the elemental composition of the molecule.

Electron ionization (EI) is a common ionization technique that causes the molecular ion to fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information. libretexts.org For this compound, characteristic fragmentation pathways would likely involve the cleavage of the oxirane ring and the loss of small neutral molecules. The presence of the trifluoromethylphenyl group would also influence the fragmentation pattern. For instance, the mass spectrum of the related compound phenyloxirane shows characteristic fragments that can be used as a reference. nist.gov A plausible fragmentation pattern for this compound is depicted in Table 8.2.

Table 8.2: Plausible Mass Spectrometry Fragmentation for this compound
m/zPlausible Fragment IonNotes
188[C₉H₇F₃O]⁺Molecular Ion (M⁺)
159[C₈H₄F₃]⁺Loss of CHO
145[C₇H₄F₃]⁺Loss of C₂H₃O
91[C₇H₇]⁺Tropylium ion (if rearrangement occurs)

Future Research Directions and Outlook for 2 2 Trifluoromethyl Phenyl Oxirane

Development of Novel Catalytic Systems for Highly Enantioselective Transformations

The synthesis of enantiomerically pure epoxides is of paramount importance, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Future research will likely focus on the development of more efficient and highly selective catalytic systems for the asymmetric epoxidation of the precursor, 2-(trifluoromethyl)styrene (B1350635), to produce specific enantiomers of 2-[2-(trifluoromethyl)phenyl]oxirane.

Key areas of investigation will include:

Chiral Metal Porphyrins and Salen Complexes: Building on existing research with catalysts like iron and ruthenium porphyrins and Mn(salen) complexes, new catalysts with modified ligands can be designed to improve enantioselectivity and catalytic turnover. numberanalytics.comnih.govjlu.edu.cn The use of heterogeneous catalysts, where the complex is immobilized on a solid support, could offer advantages in terms of catalyst recovery and reuse. nih.gov

Engineered Biocatalysts: Enzymes, such as styrene (B11656) monooxygenases (SMOs), have demonstrated the ability to perform highly enantioselective epoxidation of styrene derivatives. researchgate.netrsc.org Future work will likely involve protein engineering and directed evolution to create mutant enzymes with enhanced activity and selectivity specifically for 2-(trifluoromethyl)styrene. researchgate.net These biocatalytic systems can operate under mild conditions and offer a green alternative to traditional chemical catalysts. rsc.orgnih.gov

Organocatalysis: The development of small organic molecules as catalysts for asymmetric epoxidation is a rapidly growing field. These metal-free catalysts can offer high enantioselectivity and are often less sensitive to air and moisture than their metal-based counterparts.

Catalyst TypePotential AdvantagesResearch Focus
Chiral MetalloporphyrinsHigh turnover, tunabilityLigand design, heterogenization
Engineered Enzymes (e.g., SMOs)High enantioselectivity, mild conditionsProtein engineering, directed evolution
OrganocatalystsMetal-free, robustNovel catalyst design, reaction optimization

Pursuit of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. For the synthesis of this compound, future research will aim to replace hazardous reagents and solvents with more environmentally friendly alternatives.

Promising approaches include:

Benign Oxidizing Agents: The use of hydrogen peroxide (H₂O₂) or potassium peroxomonosulfate (Oxone) as the terminal oxidant is highly desirable as their primary byproduct is water. rsc.orgmdma.chsphinxsai.com Research will focus on developing catalytic systems that can efficiently activate these oxidants for the epoxidation of 2-(trifluoromethyl)styrene.

Green Solvents and Biphasic Systems: Replacing chlorinated solvents with more sustainable options like ethyl acetate (B1210297) or even water is a key goal. mdma.ch Two-phase systems, which facilitate product separation and catalyst recycling, are particularly attractive for large-scale synthesis. researchgate.netmdma.ch The use of biomass-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), in biocatalytic processes is another promising avenue. taylorfrancis.com

Biocatalysis in Whole-Cell Systems: Utilizing whole microbial cells containing the necessary enzymes for epoxidation can eliminate the need for costly enzyme purification. rsc.orgnih.gov This approach aligns with the principles of green chemistry by using renewable resources and operating under mild conditions. nih.govtudublin.ie

Design and Synthesis of New Derivatives with Tuned Bioactivity Profiles

The oxirane ring is a versatile functional group that can be opened by a variety of nucleophiles to generate a diverse range of derivatives. nih.gov The trifluoromethyl group is a well-known modulator of bioactivity, often enhancing properties like metabolic stability and membrane permeability. mdpi.com Therefore, this compound is an excellent starting point for the synthesis of new bioactive molecules.

Future research in this area will likely involve:

Ring-Opening Reactions: Systematic exploration of ring-opening reactions with various nucleophiles (e.g., amines, thiols, alcohols) will lead to the creation of libraries of new compounds. nih.gov These derivatives can then be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the derivatives and evaluating their biological activity, researchers can establish SARs. nih.gov This information is crucial for the rational design of more potent and selective drug candidates. The position and nature of substituents on the phenyl ring and the nucleophile will be key parameters to investigate. nih.gov

Hybrid Molecules: The this compound moiety can be incorporated into other known bioactive scaffolds, such as quinoxalines or steroids, to create hybrid molecules with potentially novel or enhanced therapeutic properties. nih.govnih.gov

Advanced Computational Studies for Predictive Modeling and Materials Design

Computational chemistry and molecular modeling are powerful tools for understanding reaction mechanisms, predicting properties, and designing new molecules and materials. For this compound, computational studies will play a crucial role in several areas:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of catalytic epoxidation and ring-opening reactions. researchgate.netnumberanalytics.com This understanding can guide the design of more efficient catalysts and the selection of optimal reaction conditions.

Predictive Toxicology: Computational models can be used to predict the potential toxicity of new derivatives, allowing for the early deselection of compounds with unfavorable safety profiles.

Materials Science: Molecular modeling can be used to predict the properties of polymers and other materials derived from this compound. This can accelerate the discovery of new materials with desired characteristics, such as thermal stability or low surface energy.

Exploration of Emerging Applications in Materials Science and Nanotechnology

The presence of fluorine atoms in this compound imparts unique properties that are highly desirable in materials science. Fluorinated polymers are known for their hydrophobicity, chemical resistance, and low refractive indices. mdma.ch

Future research is expected to explore the following applications:

Low Surface Energy Coatings: Polymers derived from this oxirane could be used to create coatings with low surface energy, leading to applications in anti-fouling, self-cleaning, and low-friction surfaces. mdma.ch

Advanced Polymers: The incorporation of the trifluoromethylphenyl group into polymer backbones can enhance thermal stability and other physical properties. researchgate.net This could lead to the development of new high-performance polymers for demanding applications.

Nanomaterials: The unique properties of fluorinated compounds make them interesting building blocks for the creation of novel nanomaterials with tailored properties for applications in electronics, optics, and biomedicine.

Integration of Omics Technologies in Biological Activity Research

Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a chemical compound. numberanalytics.comyoutube.com These technologies can be powerful tools for elucidating the mechanism of action and potential toxicity of derivatives of this compound.

Future research directions include:

Proteomics: By analyzing changes in protein expression and post-translational modifications in cells treated with a bioactive derivative, researchers can identify the protein targets and signaling pathways that are affected. nih.govresearchgate.net This can provide valuable insights into the compound's mechanism of action. For example, proteomics was used to explore the differentiation induction effect of 4-amino-2-trifluoromethyl-phenyl retinate on leukemia cells. nih.gov

Metabolomics: This technology can be used to study the metabolic fate of the compounds and to identify any potentially toxic metabolites. It can also reveal changes in cellular metabolism that are induced by the compound.

Toxicogenomics: By studying changes in gene expression in response to a compound, researchers can identify potential toxic liabilities early in the drug discovery process. numberanalytics.comyoutube.com

The integration of these omics technologies will provide a more comprehensive understanding of the biological effects of novel derivatives of this compound, facilitating the development of safer and more effective therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(trifluoromethyl)phenyl]oxirane?

The compound is synthesized via epoxidation of 2-(trifluoromethyl)styrene using m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction produces the epoxide and m-chlorobenzoic acid as a byproduct. Alternative methods include using hydrogen peroxide or osmium tetroxide, but m-CPBA is preferred for higher yields and selectivity .

Q. What spectroscopic techniques are essential for structural validation of this epoxide and its derivatives?

  • X-ray crystallography (using SHELX programs for refinement ) provides absolute configuration confirmation.
  • NMR spectroscopy (1H, 13C, and 19F) identifies substituent effects and ring-opening products.
  • Mass spectrometry confirms molecular weight and fragmentation patterns.
  • DFT calculations predict spectroscopic profiles and validate experimental data .

Q. How does the trifluoromethyl group affect the compound's stability and reactivity?

The electron-withdrawing trifluoromethyl group enhances chemical stability by reducing electron density on the epoxide ring. It also directs nucleophilic attack toward the benzylic position due to inductive effects, as observed in substitution reactions with amines or alcohols .

Advanced Research Questions

Q. How does regioselectivity in nucleophilic ring-opening reactions vary with substituent positioning?

Para-substituted analogs (e.g., 2-[4-(trifluoromethyl)phenyl]oxirane) exhibit reduced regioselectivity due to diminished stabilization of transition states at the benzylic position. In contrast, ortho-substituted derivatives maintain higher selectivity, as shown in hydrogenation studies using cyclopentadienone-iron catalysts .

Q. What computational methods are used to model reaction mechanisms of epoxide ring-opening?

Density functional theory (DFT) analyzes activation barriers and transition states. For example, studies reveal that the trifluoromethyl group lowers activation energy for nucleophilic substitution by stabilizing partial positive charges during ring-opening .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies arise from variations in reaction conditions (solvent polarity, temperature, catalyst loading). Systematic optimization using design of experiments (DoE) identifies critical parameters. For instance, dichloromethane as a solvent and temperatures below 0°C improve yields in m-CPBA-mediated epoxidation .

Q. What strategies enhance enantiomeric purity in chiral derivatives of this epoxide?

  • Chiral HPLC or capillary electrophoresis with chiral stationary phases separates enantiomers.
  • Asymmetric epoxidation using Sharpless or Jacobsen catalysts improves enantioselectivity during synthesis.
  • X-ray crystallography with SHELXL refinement confirms absolute configurations of resolved enantiomers .

Data-Driven Analysis

Q. How do electronic effects of substituents influence reaction pathways?

Comparative studies using analogs (e.g., this compound vs. non-fluorinated epoxides) show that the trifluoromethyl group:

  • Reduces basicity of the epoxide oxygen by 20–30% (measured via pKa shifts).
  • Accelerates nucleophilic substitution rates by 3–5 fold in amine-mediated ring-opening reactions .

Q. What are the limitations of current synthetic methods for this compound?

  • Yield variability : Ranges from 60–85% due to competing side reactions (e.g., diol formation).
  • Scale-up challenges : Large-scale epoxidation requires specialized catalysts (e.g., titanium-silicate) to maintain efficiency.
  • Purification difficulties : Silica gel chromatography is often needed to isolate the pure epoxide from byproducts .

Methodological Recommendations

  • For crystallographic refinement , use SHELXL for high-resolution data or twinned macromolecular structures .
  • In kinetic studies , employ stopped-flow NMR to monitor rapid ring-opening reactions in real-time.
  • For regioselectivity analysis , combine experimental data with DFT-derived Fukui indices to predict reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.